molecular formula C20H24N2O B5528063 2-(1-azepanyl)-N-4-biphenylylacetamide

2-(1-azepanyl)-N-4-biphenylylacetamide

Cat. No. B5528063
M. Wt: 308.4 g/mol
InChI Key: HWSIDZQOIIQFMV-UHFFFAOYSA-N
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Description

"2-(1-azepanyl)-N-4-biphenylylacetamide" is a chemical compound of interest in various scientific fields. Research has been conducted on related compounds to understand their synthesis, molecular structure, and properties.

Synthesis Analysis

  • Uranyl complexes with compounds like N-adamantylacetamide and 2-azacyclononanone have been synthesized and characterized, providing insights into similar acetamide compounds' synthesis processes (Umeda et al., 2006).
  • Research on the synthesis of related compounds, such as N-(4-hydroxyphenyl)acetamide, through reductive carbonylation of nitrobenzene, suggests methods that may be relevant for synthesizing similar acetamides (Vavasori et al., 2023).

Molecular Structure Analysis

  • The crystal structures of related compounds, such as N-(2-methylphenyl)acetamide, have been analyzed to understand the molecular configurations and bonding characteristics, which can be informative for similar acetamides (Gowda et al., 2007).

Chemical Reactions and Properties

  • Research on biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands, involving similar structural components, provides insights into the chemical behavior and potential reactions of such compounds (Łażewska et al., 2017).

Physical Properties Analysis

  • The synthesis and characterization of compounds like N-(2-methylphenyl)-2,2-dichloroacetamide involve analysis of their physical properties, including spectral and thermodynamical characteristics, which could be relevant for understanding the physical properties of related acetamides (Arjunan et al., 2009).

Chemical Properties Analysis

  • The examination of N-(2-hydroxyphenyl)acetamide and its derivatives' chemical properties, including reactivity and bonding interactions, provides insights into the chemical properties of structurally similar compounds (Nikonov et al., 2016).

properties

IUPAC Name

2-(azepan-1-yl)-N-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c23-20(16-22-14-6-1-2-7-15-22)21-19-12-10-18(11-13-19)17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSIDZQOIIQFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,1'-biphenyl]-4-yl)-2-(azepan-1-yl)acetamide

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